

# An In-depth Technical Guide to 1-(2,4,5-trichlorophenyl)ethanone

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## Compound of Interest

Compound Name: 1-(2,4,5-trichlorophenyl)ethanone

Cat. No.: B082079

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CAS Number: 13061-28-4

This technical guide provides a comprehensive overview of **1-(2,4,5-trichlorophenyl)ethanone**, a halogenated aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physical properties, synthesis, and key reactions, adhering to a technical format for a specialized audience.

## Chemical Structure and Properties

**1-(2,4,5-trichlorophenyl)ethanone**, also known as 2',4',5'-trichloroacetophenone, possesses a molecular structure featuring a trichlorinated phenyl ring attached to an ethanone group.

Molecular Formula: C<sub>8</sub>H<sub>5</sub>Cl<sub>3</sub>O

Molecular Weight: 223.48 g/mol

The structural and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

Property	Value	Source
CAS Number	13061-28-4	N/A
Molecular Formula	C <sub>8</sub> H <sub>5</sub> Cl <sub>3</sub> O	N/A
Molecular Weight	223.48 g/mol	N/A
Melting Point	44-46 °C	<a href="#">[1]</a>
Boiling Point	114-116 °C @ 2 Torr	<a href="#">[1]</a>
Purity	min. 95% - 98%	N/A
InChI	1S/C8H5Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3	<a href="#">[1]</a>
InChIKey	OPPQOJRXXODMKR-UHFFFAOYSA-N	<a href="#">[1]</a>
Canonical SMILES	CC(=O)C1=CC(=C(C=C1Cl)Cl)Cl	<a href="#">[1]</a>

## Synthesis of 1-(2,4,5-trichlorophenyl)ethanone

The primary method for synthesizing **1-(2,4,5-trichlorophenyl)ethanone** is through the Friedel-Crafts acylation of 1,2,4-trichlorobenzene. This electrophilic aromatic substitution reaction utilizes an acyl chloride and a strong Lewis acid catalyst, typically aluminum chloride.

## Experimental Protocol: Friedel-Crafts Acylation

The following protocol is based on established Friedel-Crafts acylation principles and information from related syntheses.

### Materials:

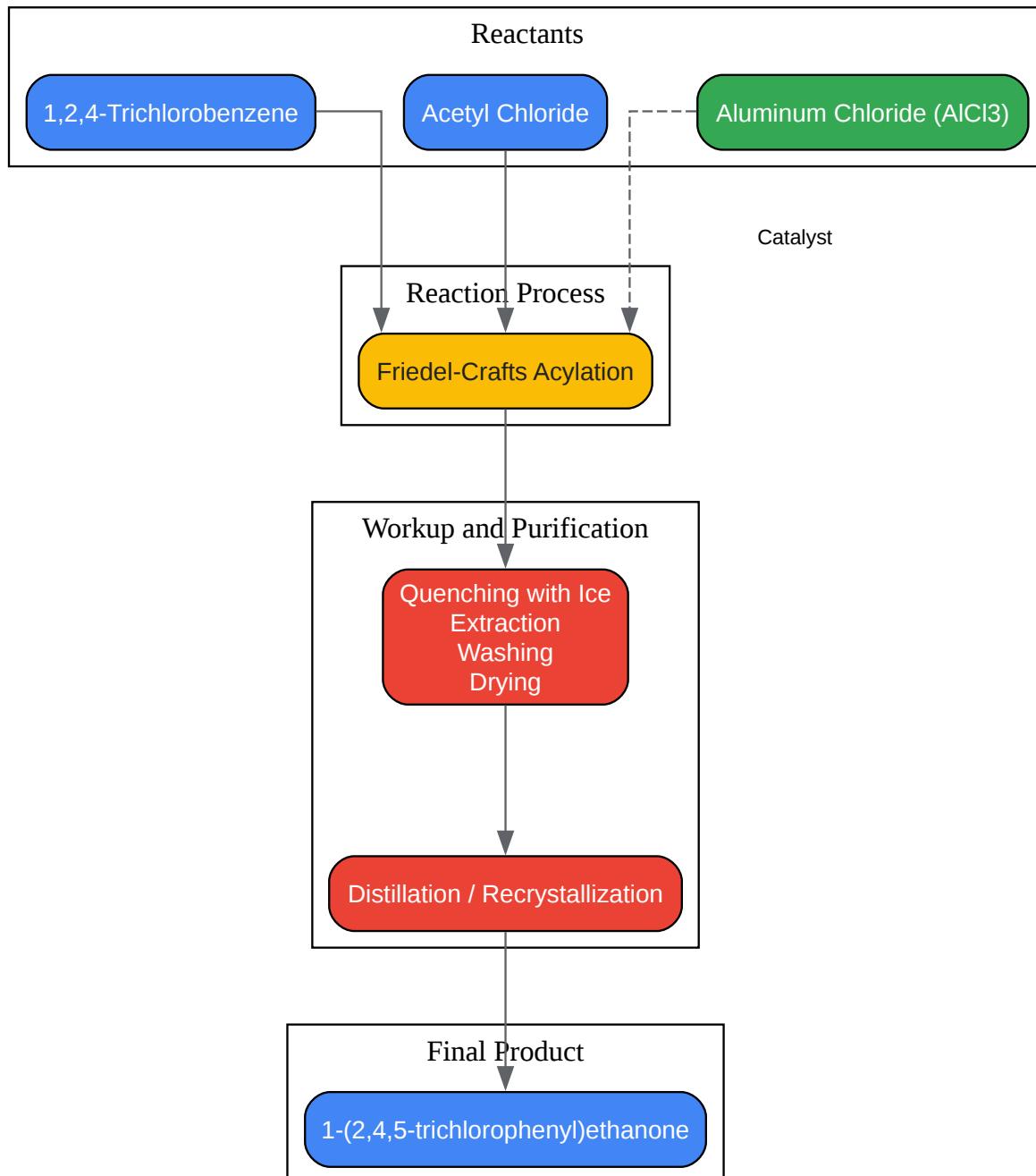
- 1,2,4-trichlorobenzene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)

- An appropriate inert solvent (e.g., dichloromethane, carbon disulfide)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Ice

Procedure:

- In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), a mixture of 1,2,4-trichlorobenzene and the inert solvent is prepared.
- Anhydrous aluminum chloride is added to the mixture in portions while stirring.
- Acetyl chloride is then added dropwise from the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- Following the addition, the reaction mixture is stirred at a specified temperature (e.g., reflux) for a period to ensure the completion of the reaction.
- Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice to decompose the aluminum chloride complex.
- The organic layer is separated, and the aqueous layer is extracted with the solvent.
- The combined organic extracts are washed with dilute hydrochloric acid, followed by a sodium bicarbonate solution to remove any unreacted acid, and finally with water.
- The organic layer is dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ).
- The solvent is removed by distillation to yield the crude product.
- The crude **1-(2,4,5-trichlorophenyl)ethanone** can be further purified by recrystallization or distillation under reduced pressure.

A patent describes the preparation of a mixture containing 2,4,5-trichloroacetophenone by reacting 2 moles of 1,2,4-trichlorobenzene with 1 mole of acetyl chloride in the presence of 1.6 moles of aluminum chloride at 90°C.[2]



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Caption: Synthesis workflow for **1-(2,4,5-trichlorophenyl)ethanone**.

## Chemical Reactivity and Potential Applications

**1-(2,4,5-trichlorophenyl)ethanone** can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

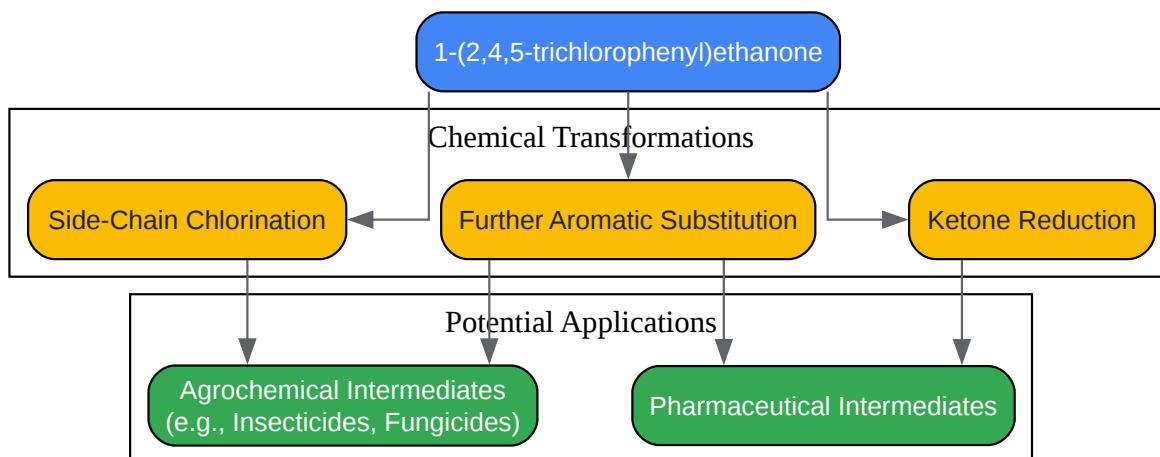
### Side-Chain Chlorination

A notable reaction is the chlorination of the acetyl group's methyl side chain. A patented process describes the side-chain chlorination of 2,4,5-trichloroacetophenone in formic acid with chlorine gas in the presence of hydrogen chloride.<sup>[2]</sup> This reaction can be controlled to produce monochloroacetyl and dichloroacetyl derivatives, which are valuable intermediates in the synthesis of insecticides.<sup>[2]</sup>

### Applications in Drug Development and Agrochemicals

While specific signaling pathways involving **1-(2,4,5-trichlorophenyl)ethanone** are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Halogenated aromatic ketones are known precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. The trichlorophenyl group, for instance, is a feature in some fungicidal compounds. Research on N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides has shown fungicidal activity against *Botrytis cinerea*. This suggests that the 2,4,5-trichlorophenyl moiety can be a key component in the design of new active compounds.

The reactivity of the ketone and the potential for substitution on the aromatic ring provide multiple avenues for the synthesis of diverse molecular scaffolds for drug discovery and the development of new crop protection agents.

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Caption: Reactivity and potential applications of the core compound.

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## References

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- 2. US3390187A - Side chain chlorination of 2, 4, 5-trichloroacetophenones - Google Patents [patents.google.com]
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